Cas no 2615-09-0 (di-acetodiphenylmonosulfide)

di-acetodiphenylmonosulfide structure
Product name:di-acetodiphenylmonosulfide
di-acetodiphenylmonosulfide Chemical and Physical Properties
Names and Identifiers
-
- di-acetodiphenylmonosulfide
- 1-[4-(4-acetylphenyl)sulfanylphenyl]ethanone
- 1,1'-(4,4'-thiobis(4,1-phenylene))diethanone
- 1,1'-(thiodi-4,1-phenylene)diethanone
- 1-[4-(4-Acetyl-phenylsulfanyl)-phenyl]-ethanone
- 4,4'-diacetyl diphenyl sulfide
- 4,4'-diacetyldiphenyl sulphide
- 4,4'-diacetyldiphenylsulfide dioxime
- 4,4'-diacetylphenyl sulfide
- HMS2574C20
- CHEMBL1569634
- AKOS000600275
- 1-{4-[(4-ACETYLPHENYL)SULFANYL]PHENYL}-1-ETHANONE
- BDBM78642
- SMR000177655
- 1-[4-(4-ethanoylphenyl)sulfanylphenyl]ethanone
- DTXSID60334292
- SCHEMBL835108
- JBDYORUCEWAWQR-UHFFFAOYSA-N
- 2615-09-0
- 4,4'-diacetyldiphenyl sulfide
- Ethanone, 1,1'-(thiodi-4,1-phenylene)bis-
- MLS000551865
- 1-[4-[(4-acetylphenyl)thio]phenyl]ethanone
- bis(4-acetylphenyl)sulfide
- cid_520243
- 1,1'-(Thiobis(4,1-phenylene))diethanone
-
- Inchi: InChI=1S/C16H14O2S/c1-11(17)13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3
- InChI Key: JBDYORUCEWAWQR-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C
Computed Properties
- Exact Mass: 270.07100
- Monoisotopic Mass: 270.07145086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- PSA: 59.44000
- LogP: 4.24300
di-acetodiphenylmonosulfide Related Literature
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1. Back matter
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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